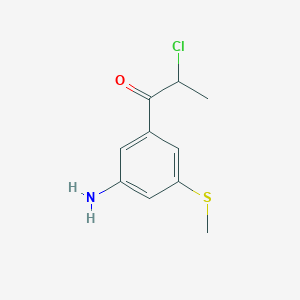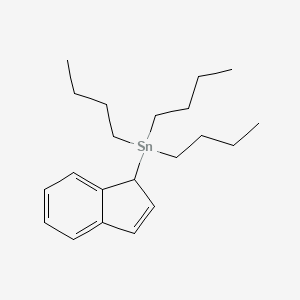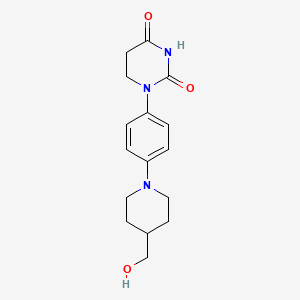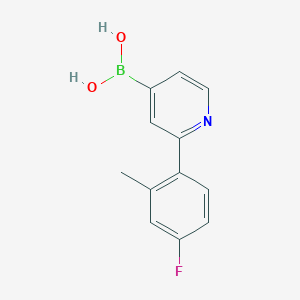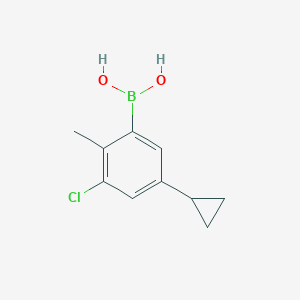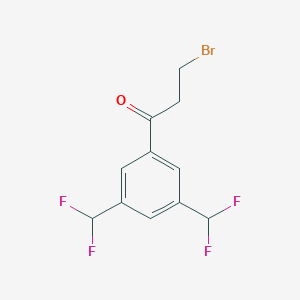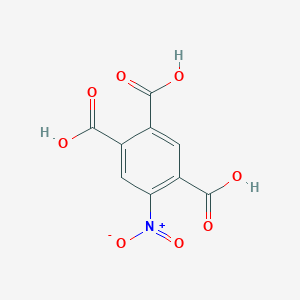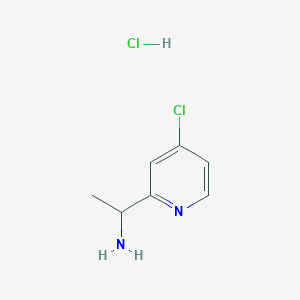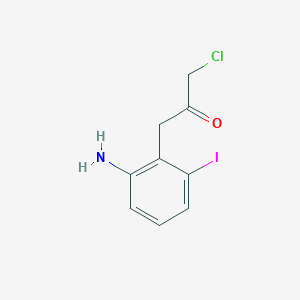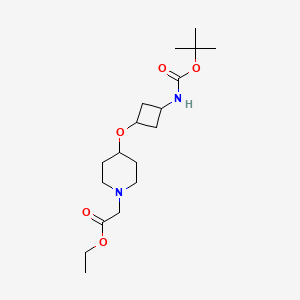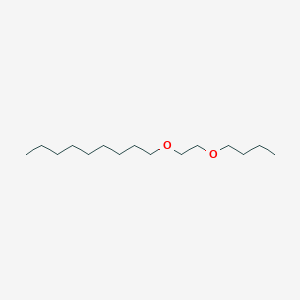
1-Butoxy-2-nonyloxy-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-2-nonyloxy-ethane is an organic compound with the molecular formula C14H30O2 It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-nonyloxy-ethane can be synthesized through the Williamson Ether Synthesis, a classic method for preparing ethers. This involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium butoxide and 1-bromo-2-nonanol under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-2-nonyloxy-ethane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or nonyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ethers or other substituted compounds.
Scientific Research Applications
1-Butoxy-2-nonyloxy-ethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Butoxy-2-nonyloxy-ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of enzymes or receptors, and influencing cellular processes .
Comparison with Similar Compounds
1-Butoxy-2-propanol: Another ether with similar solvent properties.
2-Butoxyethanol: Known for its use in cleaning products and industrial applications.
Properties
CAS No. |
101082-17-1 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
1-(2-butoxyethoxy)nonane |
InChI |
InChI=1S/C15H32O2/c1-3-5-7-8-9-10-11-13-17-15-14-16-12-6-4-2/h3-15H2,1-2H3 |
InChI Key |
YSHCZNURJCWHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


